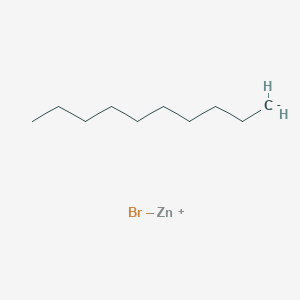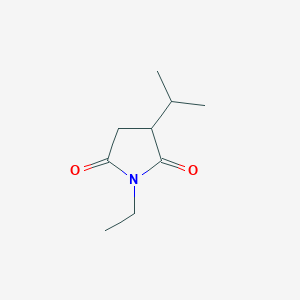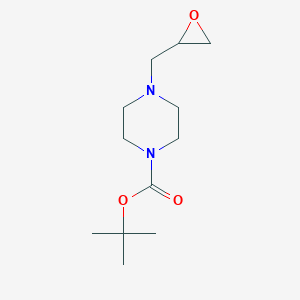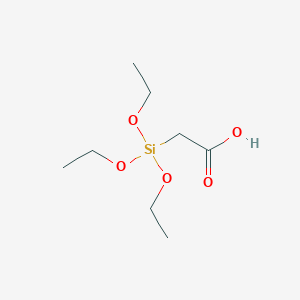
N-Decylzinc bromide
Übersicht
Beschreibung
N-Decylzinc bromide is a chemical compound with the molecular formula C10H21BrZn . It is a product provided by CHEMLYTE SOLUTIONS CO., LTD .
Molecular Structure Analysis
The InChI code for N-Decylzinc bromide is1S/C10H21.BrH.Zn/c1-3-5-7-9-10-8-6-4-2;;/h1,3-10H2,2H3;1H;/q;;+1/p-1 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
N-Decylzinc bromide is a liquid at room temperature . It has a molecular weight of 286.57 . It reacts with water .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
N-Decylzinc bromide is a valuable reagent in organic synthesis, particularly in the formation of C-C bonds through Negishi coupling . This process is essential for constructing complex organic molecules with high precision. The use of N-Decylzinc bromide in flow chemistry has revolutionized the efficiency and safety of these reactions, providing a controlled environment for the synthesis of pharmaceuticals and other organic compounds.
Pharmaceutical Research
In pharmaceutical research, N-Decylzinc bromide plays a role in the synthesis of various drug molecules. Its application in the development of dual-action drugs through Pharmaceutical Deep Eutectic Solvents (PDESs) is particularly noteworthy. This innovative approach combines pharmaceutical agents to produce drugs with enhanced efficacy and reduced resistance .
Material Science
The role of N-Decylzinc bromide in material science is linked to its reactivity and utility in creating advanced materials. It is used in the synthesis of functional materials that have applications in electronics, coatings, and nanotechnology. The precise manipulation of molecules enabled by organozinc reagents like N-Decylzinc bromide is crucial for developing new materials with desired properties .
Chemical Engineering
In chemical engineering, N-Decylzinc bromide is utilized in process optimization and the development of new chemical processes. Its application in catalysis and reaction engineering helps in designing more efficient and sustainable chemical production methods. The compound’s stability and reactivity make it suitable for various engineering applications .
Environmental Science
N-Decylzinc bromide’s impact on environmental science is significant, especially concerning the fate and behavior of zinc compounds in ecosystems. Research on the ecotoxicological effects of zinc-based compounds, including organozinc reagents, informs environmental risk assessments and the development of safer chemical practices .
Biochemistry
In biochemistry, the study of organozinc compounds like N-Decylzinc bromide contributes to understanding the fundamental processes of life. While direct applications in biochemistry are less common, the compound’s interactions with biological molecules can provide insights into enzyme function, metabolic pathways, and cellular mechanisms .
Safety And Hazards
N-Decylzinc bromide is a highly flammable liquid and vapor. It releases flammable gases when in contact with water, which may ignite spontaneously. It is harmful if swallowed and causes severe skin burns and eye damage. It may cause respiratory irritation and drowsiness or dizziness. It is also suspected of causing cancer .
Zukünftige Richtungen
While specific future directions for N-Decylzinc bromide were not found in the search results, there is ongoing research into zinc-based batteries, which could potentially use zinc compounds like N-Decylzinc bromide . These batteries are seen as promising candidates for next-generation energy storage due to their potentially lower material cost, deep discharge capability, non-flammable electrolytes, relatively long lifetime, and good reversibility .
Eigenschaften
IUPAC Name |
bromozinc(1+);decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21.BrH.Zn/c1-3-5-7-9-10-8-6-4-2;;/h1,3-10H2,2H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTHCUVJQVVJPTJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC[CH2-].[Zn+]Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21BrZn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Decylzinc bromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-Acetylfuro[3,2-c]pyridine](/img/structure/B62566.png)
![3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-amine](/img/structure/B62567.png)





